4-Hydroxypyrimidine
CAS No.: 51953-17-4
Cat. No.: VC21220906
Molecular Formula: C4H4N2O
Molecular Weight: 96.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 51953-17-4 |
|---|---|
| Molecular Formula | C4H4N2O |
| Molecular Weight | 96.09 g/mol |
| IUPAC Name | 5H-pyrimidin-4-one |
| Standard InChI | InChI=1S/C4H4N2O/c7-4-1-2-5-3-6-4/h2-3H,1H2 |
| Standard InChI Key | TZYQTWHRLVDYPL-UHFFFAOYSA-N |
| SMILES | C1=CN=CNC1=O |
| Canonical SMILES | C1C=NC=NC1=O |
Introduction
Physical and Chemical Properties
Physical State and Appearance
4-Hydroxypyrimidine typically appears as a white to slightly yellow powder at room temperature . This physical form makes it convenient for handling in laboratory and industrial settings.
Key Physical Constants
The compound exhibits specific physical properties that are essential for its identification and utilization in various applications. These properties are summarized in the following table:
| Property | Value |
|---|---|
| Melting point | 166-169 °C (literature) |
| Boiling point | 179.58 °C (rough estimate) |
| Density | 1.2604 (rough estimate) |
| Refractive index | 1.4610 (estimate) |
| Form | Powder |
| Color | White to slightly yellow |
| Water Solubility | 270.3 g/L (20 °C) |
These physical constants serve as important parameters for quality control during synthesis and for confirming the identity of the compound .
Acid-Base Properties
4-Hydroxypyrimidine displays interesting acid-base behavior, which is reflected in its pKa values. The compound has two pKa values: pK1 of 1.85 for the protonated form and pK2 of 8.59 for the neutral form (at 25°C) . These values indicate that the compound can exist in different protonation states depending on the pH of the environment, which affects its reactivity and biological activity.
Tautomerism
A notable characteristic of 4-hydroxypyrimidine is its ability to exhibit tautomerism, where it can exist in both the hydroxyl form (4-hydroxypyrimidine) and the keto form (4-pyrimidone). This tautomeric behavior is common in heterocyclic compounds containing hydroxyl groups attached to the ring and plays a crucial role in its chemical reactivity and biological interactions.
Synthesis Methods
Traditional Synthesis Approaches
Several traditional methods have been employed for the synthesis of 4-hydroxypyrimidine. According to patent literature, typical preparation methods that have conventionally been used include:
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Reaction between a β-ketoester and an amidine, as described by G.W. Miller and F.L. Rose .
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Reaction of a β-ketoester with thiourea, followed by desulfurization using Raney nickel .
These conventional methods, while effective, involve various challenges for industrial-scale production at low cost.
Modern Synthesis Innovations
A significant advancement in the synthesis of 4-hydroxypyrimidine is described in European Patent EP0326389B1, which details a general method for preparing 4-hydroxypyrimidine from a non-cyclic 3-amino-2-unsaturated carboxylate and a carboxylic acid amide . This method can be easily employed on an industrial scale and resolves many problems associated with conventional processes.
The patented process involves the following reaction:
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A 3-amino-2-unsaturated carboxylate (Formula I) is reacted with a carboxylic acid amide (Formula II) in the presence of a strong base, typically an alkali metal alcoholate such as sodium methylate or sodium ethylate.
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The reaction typically proceeds in an alcohol solvent, although it can proceed without a solvent if the compounds are liquid at the reaction temperature.
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The carboxylic acid amide is used in an amount of 2-fold or more relative to the 3-amino-2-unsaturated carboxylate.
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The base is used in an amount of 2-fold or more, preferably 2- to 5-fold, relative to the 3-amino-2-unsaturated carboxylate .
Derivatives and Substituted Variants
The synthesis process described above can be used to prepare various substituted 4-hydroxypyrimidines, including:
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6-methyl-4-hydroxypyrimidine
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2-methyl-4-hydroxypyrimidine
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6-ethyl-4-hydroxypyrimidine
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6-benzyl-4-hydroxypyrimidine
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2-phenyl-4-hydroxypyrimidine
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2,6-dimethyl-4-hydroxypyrimidine
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5,6-dimethyl-4-hydroxypyrimidine
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6-ethyl-5-methyl-4-hydroxypyrimidine
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6-ethyl-2-methyl-4-hydroxypyrimidine
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2-ethyl-6-methyl-4-hydroxypyrimidine
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6-methyl-2-phenyl-4-hydroxypyrimidine
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6-ethyl-2-phenyl-4-hydroxypyrimidine
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2,5,6-trimethyl-4-hydroxypyrimidine
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5-benzyl-6-methyl-4-hydroxypyrimidine
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5-methyl-4-hydroxypyrimidine
These derivatives expand the range of potential applications for 4-hydroxypyrimidine-based compounds in various fields.
Recent Advances in Catalyst Support Systems
Recent research has explored the use of innovative catalyst support systems for the synthesis of similar pyrimidine compounds. For instance, silica functionalized magnetic particles of 40 nm size have been employed as material support for the synthesis of 2-amino-5-carboethoxy-4-hydroxy pyrimidine . While this specific research focuses on a derivative rather than 4-hydroxypyrimidine itself, the principles could potentially be applied to improve the synthesis of the parent compound.
The mechanism of catalysis involves stabilization of hetero atoms on the acidic silica surface, facilitating pyrimidine formation. Studies with different sized nanoparticles have indicated that 40 nm size appears to be optimal, with catalytic ability reducing as nanoparticle size increases . This approach represents a promising direction for enhancing the efficiency of pyrimidine synthesis processes.
Biological Activities and Applications
Enzyme Inhibition Properties
4-Hydroxypyrimidine has been identified as an inhibitor of specific enzymes. According to research, it inhibits both hypoxanthine-guanine phosphoribosyltransferase and xanthine phosphoribosyltransferase . This enzyme inhibitory activity suggests potential applications in biochemical research and possibly in the development of therapeutic agents targeting specific metabolic pathways.
Pharmaceutical Applications
As noted in the description of 4-hydroxypyrimidine, it serves as an important bioactive molecule with various biological activities including anti-viral and anti-tumor properties . Additionally, it has been reported to induce interferon production and participate in immune regulation, making it a compound of significant interest in pharmaceutical research.
The compound is also valuable as a starting material for the synthesis of various pharmaceutical agents . Its heterocyclic structure, combined with the possibility of introducing different substituents, makes it a versatile building block for medicinal chemistry.
Industrial Production and Economic Aspects
Scale-Up Considerations
The industrial production of 4-hydroxypyrimidine presents several challenges that must be addressed for efficient large-scale synthesis. The patented process described in EP0326389B1 offers advantages for industrial applications by providing a general method that can be easily scaled up . Key considerations for industrial production include:
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Raw material costs and availability
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Reaction efficiency and yield
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Purification processes
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Waste management and environmental impact
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Equipment requirements and process safety
Yield Optimization
In the patented synthesis process, high yields of substituted 4-hydroxypyrimidines have been reported. For example, the synthesis of 6-ethyl-4-hydroxypyrimidine achieved a yield of 91.9 mol% . This high efficiency is crucial for economic viability in industrial production.
Recent research on catalyst support systems, such as the silica functionalized magnetic particles mentioned earlier, shows promise for further yield improvements in similar pyrimidine syntheses . The application of such innovative approaches could potentially enhance the economics of 4-hydroxypyrimidine production.
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